N-methyl-N-[4-(3-methylpiperidin-1-yl)benzyl]amine dihydrochloride N-methyl-N-[4-(3-methylpiperidin-1-yl)benzyl]amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1095070-62-4
VCID: VC4217829
InChI: InChI=1S/C14H22N2.2ClH/c1-12-4-3-9-16(11-12)14-7-5-13(6-8-14)10-15-2;;/h5-8,12,15H,3-4,9-11H2,1-2H3;2*1H
SMILES: CC1CCCN(C1)C2=CC=C(C=C2)CNC.Cl.Cl
Molecular Formula: C14H24Cl2N2
Molecular Weight: 291.26

N-methyl-N-[4-(3-methylpiperidin-1-yl)benzyl]amine dihydrochloride

CAS No.: 1095070-62-4

Cat. No.: VC4217829

Molecular Formula: C14H24Cl2N2

Molecular Weight: 291.26

* For research use only. Not for human or veterinary use.

N-methyl-N-[4-(3-methylpiperidin-1-yl)benzyl]amine dihydrochloride - 1095070-62-4

Specification

CAS No. 1095070-62-4
Molecular Formula C14H24Cl2N2
Molecular Weight 291.26
IUPAC Name N-methyl-1-[4-(3-methylpiperidin-1-yl)phenyl]methanamine;dihydrochloride
Standard InChI InChI=1S/C14H22N2.2ClH/c1-12-4-3-9-16(11-12)14-7-5-13(6-8-14)10-15-2;;/h5-8,12,15H,3-4,9-11H2,1-2H3;2*1H
Standard InChI Key RHSPTPBBVVJHID-UHFFFAOYSA-N
SMILES CC1CCCN(C1)C2=CC=C(C=C2)CNC.Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

N-Methyl-N-[4-(3-methylpiperidin-1-yl)benzyl]amine dihydrochloride belongs to the piperidine derivative family, characterized by a six-membered nitrogen-containing ring. The compound’s IUPAC name reflects its substitution pattern:

  • Primary amine: A benzyl group (C6H5CH2\text{C}_6\text{H}_5\text{CH}_2) bound to a secondary N-methylamine (NHCH3\text{NHCH}_3).

  • Piperidine substituent: A 3-methylpiperidin-1-yl group at the para position of the benzyl ring, introducing steric and electronic modulation .

The dihydrochloride salt form enhances solubility in polar solvents, a critical attribute for pharmaceutical processing. Table 1 summarizes key molecular descriptors.

Table 1: Molecular Properties of N-Methyl-N-[4-(3-methylpiperidin-1-yl)benzyl]amine Dihydrochloride

PropertyValue
CAS Number1257849-62-9
Molecular FormulaC14H24Cl2N2\text{C}_{14}\text{H}_{24}\text{Cl}_2\text{N}_2
Molecular Weight291.26 g/mol
Purity≥97% (HPLC)
Salt FormDihydrochloride

Stereochemical Considerations

While the compound’s core structure lacks chiral centers, stereochemistry becomes relevant in intermediates used during its synthesis. For example, patents describe enantioselective routes to analogous piperidine derivatives, such as (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride, which shares the same molecular formula but differs in substitution geometry . Asymmetric hydrogenation and chiral resolution techniques are often employed to achieve high enantiomeric excess (e.g., 97.3% ee) .

Synthesis and Manufacturing

Industrial-Scale Production

The compound is synthesized via multistep organic reactions, typically involving:

  • Nucleophilic substitution: Coupling 4-chlorobenzyl derivatives with 3-methylpiperidine.

  • Methylation: Introducing the N-methyl group via reductive amination or alkylation.

  • Salt formation: Treating the free base with hydrochloric acid to precipitate the dihydrochloride .

A patented route (WO2014195978A2) highlights the use of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a key intermediate, which reacts with piperidine derivatives under basic conditions to form the benzylamine scaffold . Critical process parameters include solvent selection (e.g., dichloromethane, toluene), temperature control (0–25°C), and stoichiometric ratios to minimize byproducts .

StepReagents/ConditionsYield
Piperidine coupling3-Methylpiperidine, K₂CO₃, DMF85%
N-MethylationCH₃I, NaBH₄, MeOH78%
Salt formationHCl (g), EtOAc92%

Physicochemical Properties

Solubility and Stability

The dihydrochloride salt exhibits high solubility in water (>50 mg/mL) and polar aprotic solvents (e.g., DMSO, DMF). Its stability profile is superior to the free base, with no significant degradation observed under accelerated conditions (40°C/75% RH for 6 months) . The acetate salt variant, though less common, offers enhanced crystallinity for long-term storage .

Spectroscopic Data

While specific spectral data are proprietary, analogous piperidine derivatives display characteristic signals in 1H^1\text{H}-NMR:

  • Aromatic protons: δ 7.2–7.4 ppm (multiplet, 4H).

  • Piperidine methyl: δ 1.2 ppm (singlet, 3H).

  • N-Methyl: δ 2.8 ppm (singlet, 3H) .

Pharmaceutical Applications

Role in Tofacitinib Synthesis

N-Methyl-N-[4-(3-methylpiperidin-1-yl)benzyl]amine dihydrochloride serves as a precursor in the synthesis of tofacitinib (Janus kinase inhibitor). In the final steps, the amine undergoes condensation with 2-cyanoacetyl derivatives to form the propanenitrile scaffold essential for kinase binding .

Broader Therapeutic Relevance

Piperidine-based intermediates are pivotal in developing drugs targeting:

  • Autoimmune disorders: JAK/STAT pathway inhibitors.

  • Oncology: Tyrosine kinase inhibitors (e.g., crizotinib analogs).

  • Central nervous system (CNS) agents: Dopamine receptor modulators .

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